molecular formula C6H15O15P3 B039875 1D-myo-inositol 3,4,6-trisphosphate CAS No. 114418-85-8

1D-myo-inositol 3,4,6-trisphosphate

Cat. No. B039875
CAS RN: 114418-85-8
M. Wt: 420.1 g/mol
InChI Key: MMWCIQZXVOZEGG-GSRZWBRNSA-N
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Description

1D-myo-inositol 3,4,6-trisphosphate is a myo-inositol trisphosphate having the three phosphate groups at the 3-, 4-, and 6-positions .


Synthesis Analysis

The synthesis of 1D-myo-inositol 3,4,6-trisphosphate has been studied in various contexts. For instance, the enantiomers of Ins (1,4,6)P3 and the enantiomers of Ins (1,3,4)P3 have been synthesized . Additionally, 3-modified 1D-myo-inositol 1,4,5-trisphosphate analogues have been synthesized from L-quebrachitol .


Molecular Structure Analysis

The molecular formula of 1D-myo-inositol 3,4,6-trisphosphate is C6H15O15P3. It has an average mass of 420.096 Da and a monoisotopic mass of 419.962372 Da .


Physical And Chemical Properties Analysis

1D-myo-inositol 3,4,6-trisphosphate has a net charge of 0 . Its conjugate base, 1D-myo-inositol 3,4,6-trisphosphate(6-), has a net charge of -6 .

Scientific Research Applications

  • Calcium Mobilization : Myo-inositol 1,4,6-trisphosphate is a potent calcium-mobilizing agonist at the Ins(1,4,5)P3 receptor (Mills, Al-Hafidh, Westwick, & Potter, 1993). It plays a significant role in regulating intracellular calcium by mobilizing calcium from internal stores and stimulating calcium entry, which is critical in numerous cellular processes (Berridge & Irvine, 1989).

  • Receptor Binding and Phosphatase Resistance : Myo-inositol(1,4,5)trisphosphorothioate, which has similarities in structure, binds to specific sites on rat cerebellar membranes. This interaction offers potential in investigating phosphoinositide-linked receptors (Willcocks, Potter, Cooke, & Nahorski, 1988). Additionally, 1D-myo-inositol 1,4,5-trisphosphate 3-phosphorothioate can elicit Ca2+ release with an EC50 comparable to the natural metabolite, while being resistant to 3-phosphatase (Kozikowski, Fauq, Wilcox, & Nahorski, 1994).

  • Pharmacological Applications : 1D-myo-inositol 1,2,6-trisphosphate has been modified to create analogues with modified phosphate groups, retaining its ability to participate in hydrogen bonding and ionic interaction. These modifications may have applications in drug design and understanding the mechanisms of inositol phosphate actions (Malmberg & Rehnberg, 1997).

  • Role in Cellular Signaling and Physiology : Inositol 1,4,5-trisphosphate is a key molecule in cellular signaling, particularly in hormones that regulate diverse processes like muscle contraction, cell secretion, metabolism, and cell growth and differentiation (Putney & Bird, 1993).

  • Therapeutic Potential : D-myo-inositol 1,4,5-trisphosphate phosphatase acts as a second messenger for the hormonal mobilization of intracellular calcium in rat liver plasma membranes, highlighting its therapeutic potential in diseases related to calcium dysregulation (Seyfred, Farrell, & Wells, 1984).

Future Directions

Future research directions could involve further exploration of the synthesis of 1D-myo-inositol 3,4,6-trisphosphate and its analogues , as well as its potential roles in intracellular signaling .

properties

IUPAC Name

[(1S,2S,3R,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3-,4+,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCIQZXVOZEGG-GSRZWBRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150726
Record name Inositol 1,4,6-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1D-myo-inositol 3,4,6-trisphosphate

CAS RN

114418-85-8
Record name Inositol 1,4,6-trisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114418858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol 1,4,6-trisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1D-myo-inositol 3,4,6-trisphosphate

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